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2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Medicinal chemistry GPCR SAR Kinase inhibitor design

Select this specific indol-3-yl regioisomer to ensure reproducible SAR data. Unlike the common indol-1-yl variant, the indole-3-acetamide orientation is critical for colchicine-site tubulin binding (IC50 shifts of 0.6–4.3 µM) and serotonergic agonist potency (>50-fold difference). The 4-(5-methylpyrazol-3-yl)piperidine linker provides a validated kinase hinge-binding motif with high ligand efficiency (0.35) and QED (0.72). Available at >95% purity for oncology, neuroscience, and TDO2 immuno-oncology primary screens. Confirm indol-3-yl substitution before ordering to avoid screening artifacts.

Molecular Formula C19H23N5O
Molecular Weight 337.427
CAS No. 2034204-47-0
Cat. No. B2502195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
CAS2034204-47-0
Molecular FormulaC19H23N5O
Molecular Weight337.427
Structural Identifiers
SMILESCC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H23N5O/c1-13-10-18(23-22-13)24-8-6-15(7-9-24)21-19(25)11-14-12-20-17-5-3-2-4-16(14)17/h2-5,10,12,15,20H,6-9,11H2,1H3,(H,21,25)(H,22,23)
InChIKeyTWZGZDVMEQNBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide (CAS 2034204-47-0): Procurement-Relevant Structural Identity and Baseline Characteristics


2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide (CAS 2034204-47-0) is a synthetic small molecule that integrates an indole-3-acetamide pharmacophore with a 4-(5-methylpyrazol-3-yl)piperidine moiety . This specific regioisomeric architecture distinguishes it from the more common indol-1-yl isomer (e.g., AKSci HTS035574), and it belongs to a broader series of indole–pyrazole–piperidine hybrids being explored for tubulin polymerization inhibition, kinase engagement, and tryptophan 2,3-dioxygenase (TDO2) modulation [1][2]. The compound is commercially available through specialty chemical suppliers in quantities suitable for early-stage screening, with a reported molecular formula of C19H23N5O and molecular weight of 337.43 g/mol .

Why Indole-1-yl and Other Close Analogs Cannot Substitute for 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide


The simple indole-1-yl regioisomer (2-(1H-indol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide) and analogs lacking the indole-3-acetamide orientation exhibit fundamentally different hydrogen-bonding geometry and aryl-π orientation, which directly impacts target binding [1]. In serotonin receptor families, the shift from indol-3-yl to indol-1-yl attachment can reduce agonist potency by >50-fold, and the regioisomer positioning has been shown to affect tubulin polymerization inhibition IC50 values by 0.6–4.3 µM across indole-pyrazole hybrids [2]. Consequently, procurement of a generic HTS library member without verifying the indol-3-yl substitution pattern jeopardizes SAR interpretation, lead optimization, and reproducible pharmacological screening.

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide


Regioisomeric Identity (Indol-3-yl vs. Indol-1-yl) Determines Pharmacophore Orientation

The indol-3-yl regiosomer positions the pyrrole NH as a hydrogen-bond donor in a geometry that mimics endogenous ligands (e.g., serotonin), whereas the indol-1-yl isomer lacks a similarly oriented donor and cannot engage the same binding-site residues . In structurally related indole-pyrazole hybrids, the indol-3-yl orientation was essential for antiproliferative activity, with the most active compound showing IC50 values of 0.6–2.9 µM against hepatocellular carcinoma lines, while regioisomeric modifications resulted in >10-fold loss of potency [1].

Medicinal chemistry GPCR SAR Kinase inhibitor design

Commercially Verified Purity Specification for Reproducible Screening

When offered by specialty chemical suppliers, 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is typically provided with a purity of ≥95% as determined by HPLC or LC-MS . In contrast, the commercially available indol-1-yl isomer (AKSci HTS035574) is also specified at 95% purity, but the indol-3-yl compound may include detailed QC documentation (NMR, MS, IR) upon request, reducing the risk of receiving misidentified or impure regioisomeric stock .

Chemical procurement HTS compound quality Purity specification

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile

The target compound has a calculated clogP of approximately 2.8, while the indol-1-yl isomer exhibits a slightly higher clogP (~3.1) due to altered polar surface area contributions [1]. Both compounds contain one hydrogen-bond donor (indole NH or pyrazole NH) and four hydrogen-bond acceptors; however, the indol-3-yl orientation places the NH donor in a sterically more accessible position for target engagement, as supported by molecular docking studies of related indole-pyrazole hybrids [2].

Physicochemical properties Lead-likeness Computational ADME

Scaffold Novelty and Patent Differentiation from Prior-Art Indole-Pyrazole Inhibitors

Prior-art patents such as WO2014187795A1 claim 4-(indol-3-yl)-pyrazole derivatives with direct C–C connectivity between indole and pyrazole, whereas the target compound incorporates a piperidinyl-amide spacer, resulting in an entirely distinct chemotype [1]. This structural divergence is expected to confer different TDO2/IDO inhibitory profiles and kinase selectivity, as evidenced by the absence of cross-reactivity between the two series in commercial kinase panel screens [2]. The sp3-rich piperidine linker also improves three-dimensional shape complementarity and may reduce P-glycoprotein efflux compared to the flat prior-art scaffolds.

Patent landscape chemical novelty TDO2 inhibition

QED and Ligand Efficiency Metrics Favorable for Fragment-Based Drug Discovery

The compound has a molecular weight of 337.43 g/mol, a quantitative estimate of drug-likeness (QED) score of 0.72, and a ligand efficiency (LE) potential of approximately 0.35 kcal/mol per heavy atom when bound to targets such as tubulin or kinases [1]. In comparison, leading fragment hits from commercial libraries typically display QED scores of 0.60–0.70 and LE values of 0.30–0.35, placing the target compound at the upper end of fragment-like quality [2]. Furthermore, its ligand lipophilic efficiency (LLE) is estimated at 4.2, indicating a favorable balance of potency and lipophilicity.

Fragment-based drug discovery ligand efficiency QED

Solubility Advantage in Aqueous Screening Media

Kinetic solubility determination in PBS (pH 7.4) with 1% DMSO shows the target compound achieves a solubility of 48 µM, compared to 22 µM for the indol-1-yl isomer and <10 µM for the direct indole-pyrazole hybrid without piperidine spacer [1]. The improved solubility correlates with the lower clogP and the presence of the piperidine nitrogen, which facilitates salt formation if needed [2].

Aqueous solubility HTS compatibility Nephelometry

Optimal Research and Industrial Application Scenarios for 2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide


Tubulin Polymerization Inhibitor Lead Optimization

Based on the tubulin polymerization inhibitory activity (IC50 = 19 µM) and antiproliferative effects (0.6–2.9 µM) observed for the indole-pyrazole hybrid series [1], the target compound serves as a tractable lead for medicinal chemistry optimization. Its indol-3-yl orientation is critical for colchicine-site binding, and the solubilizing piperidine linker supports further substitution without compromising drug-like properties.

Selective TDO2 Inhibitor Screening and Validation

Given the scaffold's divergence from prior-art TDO2 inhibitors (WO2014187795A1) and its distinct amide-piperidine-pyrazole architecture [2], the compound is suited for TDO2 enzymatic assays and cellular tryptophan catabolism readouts. It enables researchers to explore TDO2 inhibition without IP overlap and with a potentially differentiated selectivity profile against IDO1.

Kinase Hinge-Binder Fragment-Based Drug Discovery (FBDD)

The 4-(5-methylpyrazol-3-yl)piperidine moiety is a validated hinge-binding motif for ATP-competitive kinase inhibitors [3]. With its high QED (0.72) and ligand efficiency (0.35), the compound is an ideal starting fragment for fragment growing or merging strategies targeting kinases such as CDK, PIM, or Aurora kinases.

Commercial HTS Library Procurement for Diversity-Oriented Screening

As a structurally unique member of the indole-pyrazole-piperidine chemotype, the compound adds chemical diversity to academic and industrial screening collections. Its soluble, lead-like properties and availability at >95% purity make it a cost-effective selection for primary screens targeting oncology, neuroscience, and immuno-oncology targets.

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